Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate

Description

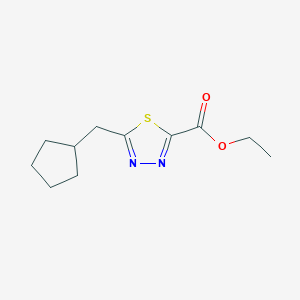

Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopentylmethyl group at position 5 and an ethoxycarbonyl group at position 2. The cyclopentylmethyl substituent introduces steric bulk and lipophilicity, which may influence bioavailability and target binding compared to aromatic or electron-withdrawing substituents.

Properties

Molecular Formula |

C11H16N2O2S |

|---|---|

Molecular Weight |

240.32 g/mol |

IUPAC Name |

ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate |

InChI |

InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-12-9(16-10)7-8-5-3-4-6-8/h8H,2-7H2,1H3 |

InChI Key |

HWASYWODEYZJDV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)CC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentylmethyl hydrazine with ethyl thiocyanate, followed by cyclization in the presence of a suitable acid catalyst. The reaction conditions often involve moderate temperatures and controlled pH to ensure the formation of the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

General Reactivity

Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate can undergo several chemical reactions due to its structural components:

-

Hydrolysis of the ester group to form a carboxylic acid.

-

Reactions involving the thiadiazole ring, such as electrophilic or nucleophilic substitutions.

-

Oxidation leading to the formation of sulfoxides or sulfones.

The specific conditions, including temperature, solvent choice, and reaction time, influence the yield and selectivity of the products.

Potential Chemical Reactions

Based on the structure of this compound, the following chemical reactions are possible:

Scientific Research Applications

Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Diversity

The 1,3,4-thiadiazole derivatives vary primarily in their substituents at positions 4 and 3. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., fluorine in compound 64) enhance pharmacological activity, as seen in anticancer analogs .

- Bulky substituents (cyclopentylmethyl) may improve membrane permeability but reduce solubility.

- Hydrazono-linked chromophores (e.g., compound 11c) enable π-π stacking interactions with biological targets .

Physicochemical and Pharmacological Properties

Table 1: Physicochemical Comparison

Key Insights :

- The cyclopentylmethyl group may enhance lipophilicity (logP ~2.5) compared to methyl (logP 1.02) but reduce it relative to aromatic fluorinated analogs (logP 2.8–3.1).

- Anticancer activity correlates strongly with electron-withdrawing substituents (e.g., 4-nitrophenyl in compound 91) , suggesting the target’s aliphatic group may prioritize pharmacokinetics over potency.

Biological Activity

Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the thiadiazole class, which is noted for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 240.32 g/mol. Its structure features a thiadiazole ring substituted at the 5-position with a cyclopentylmethyl group and an ethyl ester at the 2-position. This unique substitution pattern is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains. Studies indicate that compounds in this class can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

- Anticancer Properties : The compound has been investigated for its anticancer potential. A study involving various thiadiazole derivatives demonstrated that certain analogs exhibited moderate to high inhibitory effects on cancer cell lines such as Hela and A549. The mechanism is believed to involve the induction of apoptosis in cancer cells .

- Anti-inflammatory Effects : this compound has also been assessed for anti-inflammatory activity. In vivo models have shown that this compound can significantly reduce inflammation markers, suggesting its potential as an anti-inflammatory agent .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions with appropriate precursors. A common synthetic route includes:

- Preparation of Thiadiazole Ring : The initial step involves the reaction of hydrazine derivatives with carbon disulfide followed by cyclization to form the thiadiazole nucleus.

- Substitution Reactions : Subsequent reactions introduce the cyclopentylmethyl group and ethyl ester functionality at specific positions on the thiadiazole ring.

Comparative Analysis with Other Thiadiazoles

To understand the unique properties of this compound, it can be compared to other similar thiadiazole derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | C7H10N4O2S | Contains an amino group instead of cyclopentylmethyl |

| Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | C7H8BrN3O2S | Substituted with a bromine atom |

| Ethyl 5-(phenylethyl)-1,3,4-thiadiazole-2-carboxylate | C12H14N2O2S | Features a phenylethyl substituent |

The variations in substituents significantly influence the solubility and reactivity of these compounds as well as their biological activities.

Case Studies

Several studies have highlighted the therapeutic potential of thiadiazoles:

- Anticonvulsant Activity : In a study evaluating various thiadiazoles for anticonvulsant properties using animal models (maximal electroshock-induced seizure), certain derivatives showed promising results in seizure protection .

- Anti-diabetic Effects : Research has also indicated that some thiadiazole derivatives exhibit hypoglycemic effects in diabetic models, suggesting their potential utility in managing diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.